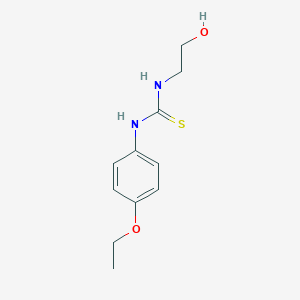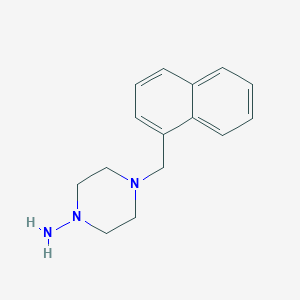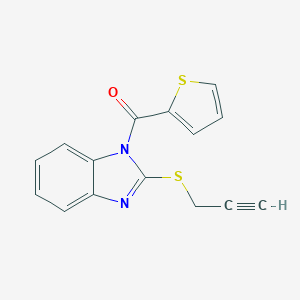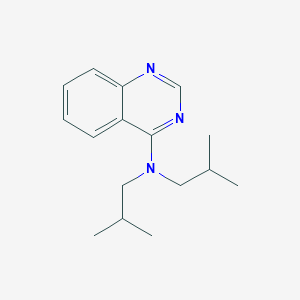
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, also known as AETU, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AETU belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea exerts its biological effects by inhibiting the activity of enzymes or proteins that are involved in various cellular processes. For example, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can induce apoptosis, a programmed cell death process, in cancer cells. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antioxidant properties, which may protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have low cytotoxicity in various cell lines, indicating that it may be a safe compound to use in therapeutic applications. However, one limitation of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea research. One direction is to further investigate its antitumor effects and potential use in cancer therapy. Another direction is to explore its antiviral effects and potential use in the treatment of viral infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea and its potential applications in various fields of research.
Synthesemethoden
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can be synthesized by reacting 4-ethoxyaniline with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with ethylene oxide to yield 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic effects in various fields of research. In the field of cancer research, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antitumor effects on human liver cancer cells and leukemia cells. In the field of virology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1. In the field of microbiology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10-5-3-9(4-6-10)13-11(16)12-7-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRSWQUXMBCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382394.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)


![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)
![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382412.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382416.png)
![N-allyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382420.png)